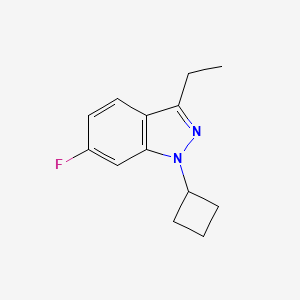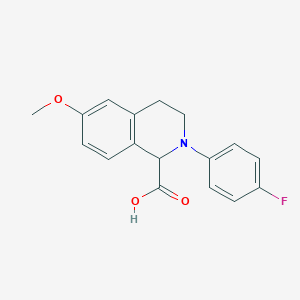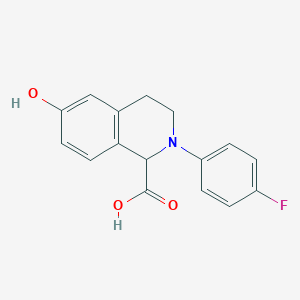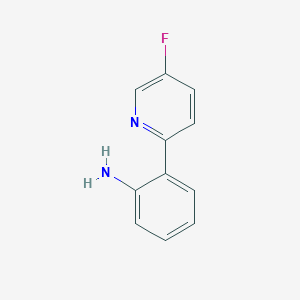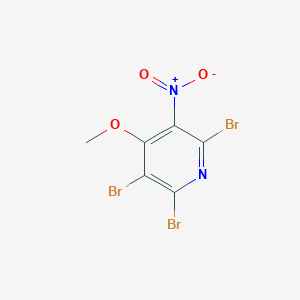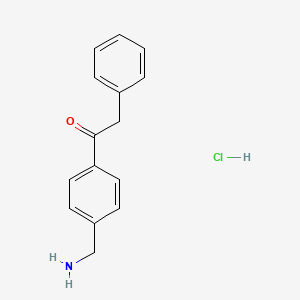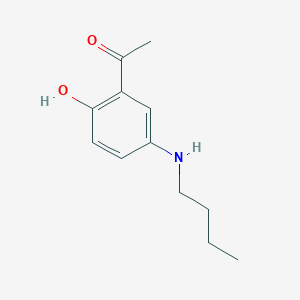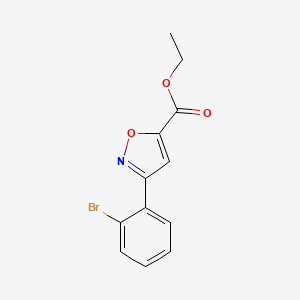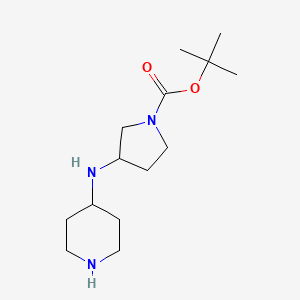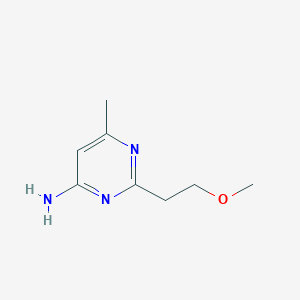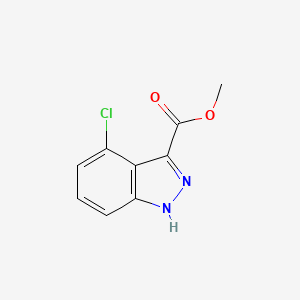
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
Descripción general
Descripción
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene is a chemical compound that is widely used in scientific research. It is a member of the nitrobenzene family and has a molecular formula of C7H3BrF2NO3. The compound is also known as BDFNB and is used in a variety of research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of Nitrobenzene Derivatives : Research has focused on synthesizing various nitrobenzene derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals production. For example, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for dofetilide, employs the Williamson Reaction, highlighting the significance of bromo and nitro substituents in chemical synthesis (Zhai Guang-xin, 2006).
- Ultrasound-Assisted Synthesis : Ultrasound irradiation has been used to enhance the synthesis of nitrobenzene derivatives, such as 1-butoxy-4-nitrobenzene, demonstrating the utility of ultrasonic energy in facilitating chemical reactions and improving yields (K. Harikumar & V. Rajendran, 2014).
Electrophilic Substitution Reactions
- Bromination Reactions : Electrophilic bromination, such as that involving Barium Tetrafluorobromate (III) for brominating nitrobenzene to produce 3-bromo-nitrotoluene, shows the feasibility of introducing bromo substituents onto nitrobenzene rings under mild conditions without the need for hard conditions or catalysts (V. Sobolev et al., 2014).
Photoelectrochemical Studies
- Photoelectrochemical Reduction : The study of photoelectrochemical reduction of p-bromo-nitrobenzene provides insights into the behavior of bromo-nitrobenzene compounds under light irradiation, indicating potential applications in photochemical syntheses and the development of photoresponsive materials (R. Compton & R. Dryfe, 1994).
Propiedades
IUPAC Name |
2-bromo-4-(difluoromethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-5-3-4(14-7(9)10)1-2-6(5)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHHSKECOAFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695949 | |
| Record name | 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethoxy)-1-nitrobenzene | |
CAS RN |
865886-83-5 | |
| Record name | 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



